2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a bromophenyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 3-bromobenzaldehyde with guanidine to form 2-amino-4-(3-bromophenyl)pyrimidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation and reduction reactions modify the amino group, leading to nitro or amine derivatives .
Scientific Research Applications
2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-4-(3-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-Amino-4-(3-fluorophenyl)pyrimidine-5-carboxylic acid
- 2-Amino-4-(3-methylphenyl)pyrimidine-5-carboxylic acid
Uniqueness: 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-7-3-1-2-6(4-7)9-8(10(16)17)5-14-11(13)15-9/h1-5H,(H,16,17)(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKVNFFJGXLGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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